2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride
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Overview
Description
2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride is a chemical compound primarily used as an intermediate in organic synthesis. It serves as a crucial raw material in the synthesis of other compounds and is often employed as a catalyst or reagent in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride typically involves the reaction of 6-ethoxypyridine-3-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
- 2-Amino-2-(6-ethoxypyridin-3-yl)propanol dihydrochloride
- 2-Amino-2-(6-ethoxypyridin-3-yl)butanol dihydrochloride
Uniqueness
2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride is unique due to its specific ethoxy group at the 6-position of the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-amino-2-(6-ethoxypyridin-3-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.2ClH/c1-2-13-9-4-3-7(5-11-9)8(10)6-12;;/h3-5,8,12H,2,6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJSMHHPWMIEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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